1-tert-Butyl-3-ethylcarbodiimide

Vue d'ensemble

Description

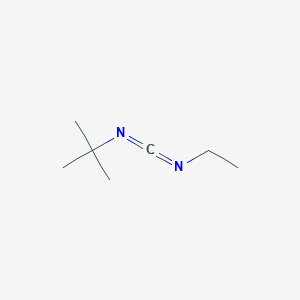

1-tert-Butyl-3-ethylcarbodiimide, also known as N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine, is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol . It is a carbodiimide, a class of compounds known for their use in peptide synthesis and other coupling reactions .

Mécanisme D'action

Target of Action

The primary target of 1-tert-Butyl-3-ethylcarbodiimide (TBEC) is the amine group in peptide synthesis . It is used as a coupling reagent in the guanylation of amines in the presence of a metal catalyst .

Mode of Action

TBEC interacts with its targets by forming a reactive intermediate that can couple with amines to form a peptide bond . This process is facilitated by the presence of a metal catalyst .

Biochemical Pathways

TBEC is involved in the peptide synthesis pathway, specifically in the formation of peptide bonds. It is used in the guanylation of amines, which is a crucial step in peptide synthesis . The use of TBEC in this process minimizes racemization, precipitation, and radical-induced side reactions .

Result of Action

The result of TBEC’s action is the formation of peptide bonds with minimal side reactions. This leads to the successful synthesis of peptides with high purity . It is also used to form homogeneous metal catalysts to be employed in the Ziegler-Natta stereospecific isotactic polymerization .

Action Environment

The action of TBEC can be influenced by environmental factors such as the solvent used and the presence of impurities in the reagent . For example, TBEC/Oxyma-mediated peptide couplings in NBP/EtOAc (1:4) proceeded with minimal racemization, free of precipitation, and radical side reactions irrespective of TBEC quality . These results hold great promise for broad adoption of TBEC/Oxyma in suitable green media as a coupling strategy for sustainable peptide synthesis from an R&D lab to a manufacturing plant .

Analyse Biochimique

Biochemical Properties

1-tert-Butyl-3-ethylcarbodiimide plays a significant role in biochemical reactions, particularly in the guanylation of amines . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions . The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the synthesis of proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a coupling reagent . It participates in binding interactions with biomolecules, contributing to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and minimal degradation . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in peptide synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors within these pathways, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its role in peptide synthesis, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its role in peptide synthesis, it is likely to be found in areas of the cell where protein synthesis occurs, such as the cytoplasm .

Méthodes De Préparation

1-tert-Butyl-3-ethylcarbodiimide can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylamine with ethyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .

Analyse Des Réactions Chimiques

1-tert-Butyl-3-ethylcarbodiimide undergoes several types of chemical reactions, including:

Coupling Reactions: It is widely used as a coupling reagent in peptide synthesis.

Guanylation of Amines: This reaction involves the formation of guanidine derivatives from amines.

Hydroamination: This reaction involves the addition of amines to alkenes or alkynes.

Common reagents used in these reactions include OxymaPure and various metal catalysts . The major products formed from these reactions are typically amides, guanidines, and other nitrogen-containing compounds .

Applications De Recherche Scientifique

Sustainable Peptide Synthesis

Recent studies have emphasized TBEC's role in sustainable peptide synthesis, particularly in minimizing racemization and side reactions. A significant paper published by Pawlas et al. (2023) demonstrated that TBEC, when used with OxymaPure, effectively reduces the formation of toxic byproducts such as hydrogen cyanide (HCN) during peptide couplings. The study showed that TBEC/Oxyma-mediated couplings performed well in environmentally sensible solvents, yielding high-quality peptides with minimal racemization and precipitation .

Comparison with Other Coupling Reagents

| Reagent | Efficiency | Toxic Byproducts | Environmental Impact |

|---|---|---|---|

| TBEC | High | None (with Oxyma) | Low |

| DIC | Moderate | HCN | Moderate |

| EDC | Moderate | None | Moderate |

This table illustrates that TBEC outperforms DIC in terms of efficiency and environmental safety, making it a preferred choice for peptide synthesis.

Other Chemical Applications

Beyond peptide synthesis, TBEC has several other applications:

Guanylation of Amines

TBEC is utilized for the guanylation of amines, which is crucial in synthesizing various pharmaceutical compounds . This reaction benefits from TBEC's ability to activate carboxylic acids efficiently.

Synthesis of Metal Complexes

TBEC plays a role in synthesizing tantalum dimethylamido diamidato and guanidinato complexes for chemical vapor deposition (CVD) of nitride thin films. This application highlights its versatility beyond organic synthesis .

Hydroamination Reactions

TBEC is also employed in hydroamination reactions, where it acts as a coupling agent to facilitate the formation of nitrogen-containing compounds from alkenes and amines .

Scalable Synthesis of Liraglutide

A notable case study involves the scalable and sustainable DMF-free solid-phase synthesis of liraglutide, an analog of glucagon-like peptide-1 (GLP-1). The study employed TBEC-mediated couplings along with innovative purification strategies, demonstrating the reagent's effectiveness in producing complex peptides without toxic solvents .

Use in Green Chemistry Protocols

Another study focused on integrating TBEC into green chemistry protocols for solid-phase peptide synthesis using side-chain unprotected arginine and histidine. The results indicated that TBEC significantly reduced environmental impact while maintaining high yields and purity levels .

Comparaison Avec Des Composés Similaires

1-tert-Butyl-3-ethylcarbodiimide is often compared with other carbodiimides such as N,N’-Diisopropylcarbodiimide and N,N’-Di-tert-butylcarbodiimide . While all these compounds serve as coupling reagents, this compound is noted for its higher efficiency and reduced formation of side products . This makes it a preferred choice in many synthetic applications .

Similar compounds include:

- N,N’-Diisopropylcarbodiimide

- N,N’-Di-tert-butylcarbodiimide

- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide

Activité Biologique

1-tert-Butyl-3-ethylcarbodiimide (TBEC) is a carbodiimide compound widely used in organic synthesis, particularly in peptide coupling reactions. Its unique structure provides specific biological activities that have been the subject of various studies. This article delves into the biological activity of TBEC, focusing on its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H14N2

- Molecular Weight : 126.20 g/mol

- CAS Number : 1433-27-8

- IUPAC Name : N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine

TBEC functions primarily as a coupling agent in peptide synthesis. It activates carboxylic acids to form reactive intermediates that can react with amines to form amides. This mechanism is crucial in the synthesis of peptides and other amine-containing compounds.

Biological Activity

The biological activity of TBEC has been explored in various contexts:

- Peptide Synthesis : TBEC has been shown to enhance the efficiency of peptide synthesis while minimizing racemization, a common issue in peptide coupling reactions. Studies indicate that TBEC can be a more sustainable alternative to traditional coupling agents like DIC (diisopropylcarbodiimide) .

- Toxicity and Safety : While TBEC is effective as a coupling agent, safety assessments have highlighted its potential irritant properties. It is classified as a flammable liquid and can cause skin and eye irritation . Proper handling and safety measures are essential when working with this compound.

- Efficiency in Solid-Phase Synthesis : Research indicates that TBEC is particularly effective in solid-phase peptide synthesis (SPPS). It demonstrates lower side reactions compared to other carbodiimides, making it a preferred choice for synthesizing complex peptides .

Comparative Analysis

The following table compares TBEC with other carbodiimides commonly used in peptide synthesis:

| Property | This compound (TBEC) | Diisopropylcarbodiimide (DIC) | N,N'-Diisopropylcarbodiimide (DIC) |

|---|---|---|---|

| Molecular Weight | 126.20 g/mol | 174.24 g/mol | 174.24 g/mol |

| Reactivity | High | Moderate | Moderate |

| Racemization Tendency | Low | High | Moderate |

| Toxicity | Moderate | High | High |

| Application | Peptide synthesis | Peptide synthesis | Peptide synthesis |

Case Studies

Several studies have highlighted the effectiveness of TBEC in biological applications:

- Sustainable Peptide Synthesis : A study published in Organic Process Research & Development emphasized the role of TBEC in achieving high-quality peptide synthesis with minimal environmental impact . The researchers noted that TBEC reduced by-products and improved overall yield.

- Comparative Efficacy : In comparative studies with DIC and other carbodiimides, TBEC consistently showed superior performance in terms of yield and purity of synthesized peptides, making it a valuable tool for chemists .

- Mechanistic Insights : Research has also focused on the mechanistic pathways through which TBEC operates, providing insights into its interaction with amino acids during the coupling process. This understanding aids in optimizing reaction conditions for better outcomes .

Propriétés

InChI |

InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTNYCDVWRSOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404675 | |

| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433-27-8 | |

| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.